molecular formula C14H11BrClNO B2597337 (2-bromobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate CAS No. 939888-25-2

(2-bromobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate

Cat. No.: B2597337
CAS No.: 939888-25-2
M. Wt: 324.6
InChI Key: IHZOHKUDZGBSCO-MFOYZWKCSA-N
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Description

(2-bromobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate is a chemical compound with a complex structure that includes bromine, chlorine, and ammoniumolate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate typically involves the reaction of 2-bromobenzyl chloride with (Z)-(4-chlorophenyl)methylideneamine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the formation of the ammoniumolate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-bromobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the (2-bromobenzyl) group with a boronic acid derivative.

Scientific Research Applications

(2-bromobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-bromobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form halogen bonds with target molecules, influencing their activity. The ammoniumolate group can also participate in ionic interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-bromobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate is unique due to the combination of bromine, chlorine, and ammoniumolate groups in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-1-(4-chlorophenyl)methanimine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO/c15-14-4-2-1-3-12(14)10-17(18)9-11-5-7-13(16)8-6-11/h1-9H,10H2/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZOHKUDZGBSCO-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C[N+](=CC2=CC=C(C=C2)Cl)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C/[N+](=C/C2=CC=C(C=C2)Cl)/[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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